

Application Notes and Protocols for Trisulfo-Cy5-Alkyne in Super-Resolution Microscopy

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Compound of Interest

Compound Name: *Trisulfo-Cy5-Alkyne*

Cat. No.: *B15553976*

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Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent dye ideally suited for super-resolution microscopy techniques such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM). Its three sulfonate groups enhance its hydrophilicity, reducing aggregation and non-specific binding in aqueous environments, which is crucial for high-quality imaging. The terminal alkyne group allows for covalent labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient bioorthogonal reaction known as "click chemistry". These characteristics make **Trisulfo-Cy5-Alkyne** a powerful tool for visualizing the nanoscale organization of cellular structures and protein complexes.

This document provides detailed application notes and protocols for the use of **Trisulfo-Cy5-Alkyne** in super-resolution microscopy, with a focus on labeling and imaging proteins of interest.

Data Presentation

The photophysical properties of **Trisulfo-Cy5-Alkyne** are critical for its performance in super-resolution microscopy. While specific quantitative data for this particular dye in a super-resolution context is not extensively documented in peer-reviewed literature, the following table

summarizes its general properties and provides comparative data for spectrally similar dyes like Cy5 and Alexa Fluor 647, which are commonly used in STORM.

Property	Trisulfo-Cy5-Alkyne	Cy5 / Alexa Fluor 647 (for comparison in STORM)	Reference(s)
Excitation Maximum (λ_{ex})	~646 nm	~647-650 nm	[1]
Emission Maximum (λ_{em})	~662 nm	~665-670 nm	[1]
Molar Extinction Coeff.	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	~250,000 - 270,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Solubility	Water, DMSO, DMF	Varies by specific derivative (sulfonated versions are water-soluble)	[1]
Reactive Group	Alkyne	N/A	[1]
Quantum Yield	Not specified; generally good for sulfonated cyanine dyes	~0.2-0.33	
Photon Yield (per switch)	Not specified	~1,000 - 6,000 (highly dependent on buffer and laser power)	[2]
On-Time (ms)	Not specified	Variable, typically in the range of 10-100 ms	
Off-Time (s)	Not specified	Variable, typically in the range of 1-10 s	
Localization Precision	Not specified	~10-30 nm (dependent on photon yield)	[3]

Note: The blinking characteristics (photon yield, on/off times) of cyanine dyes are highly sensitive to the chemical environment, particularly the composition of the imaging buffer. The values for Cy5/Alexa Fluor 647 are provided as a general guideline. It is recommended to optimize imaging conditions for **Trisulfo-Cy5-Alkyne** to achieve the best performance. A related compound, Cy5B-trisulfo, has been shown to have altered blinking properties compared to standard Cy5, suggesting that the trisulfonation may influence its photoswitching behavior.[\[4\]](#)

Experimental Protocols

Here, we provide a detailed protocol for labeling azide-modified proteins on the cell surface with **Trisulfo-Cy5-Alkyne** and subsequent imaging using dSTORM. This protocol is adapted from established methods for click chemistry-based super-resolution imaging.[\[3\]](#)

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Cell-Surface Proteins

This protocol describes the labeling of azide-modified proteins on the plasma membrane of cultured cells. Azide groups can be introduced into proteins metabolically by incubating cells with an azide-bearing amino acid analog (e.g., L-azidohomoalanine, AHA).

Materials:

- Cells cultured on high-precision glass coverslips
- L-azidohomoalanine (AHA)
- Phosphate-buffered saline (PBS)
- **Trisulfo-Cy5-Alkyne**
- Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

- Sodium ascorbate
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- dSTORM imaging buffer (see Protocol 2)

Procedure:

- Metabolic Labeling (incorporation of azide groups):
 - Culture cells of interest on high-precision glass coverslips to an appropriate confluency.
 - Replace the normal culture medium with a methionine-free medium supplemented with L-azidohomoalanine (AHA) at a final concentration of 25-50 μ M.
 - Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.
- Cell Fixation (optional but recommended for STORM):
 - Wash the cells three times with pre-warmed PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Preparation of Labeling Reagents:
 - Prepare a 10 mM stock solution of **Trisulfo-Cy5-Alkyne** in DMSO.
 - Prepare a 20 mM stock solution of CuSO_4 in water.
 - Prepare a 100 mM stock solution of THPTA in water.
 - Prepare a fresh 1 M stock solution of sodium ascorbate in water.
- Click Chemistry Reaction:
 - Prepare the click reaction cocktail immediately before use. For a 500 μ L final volume:

- 465 μ L PBS
- 5 μ L of 20 mM CuSO₄ (final concentration: 200 μ M)
- 10 μ L of 100 mM THPTA (final concentration: 2 mM)
- 10 μ L of 1 M sodium ascorbate (final concentration: 20 mM)
- 10 μ L of 10 mM **Trisulfo-Cy5-Alkyne** (final concentration: 200 μ M)
- Important: Add the reagents in the order listed and mix gently after each addition. The sodium ascorbate should be added last to initiate the reaction.
- Aspirate the PBS from the fixed cells and add the click reaction cocktail.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Aspirate the reaction cocktail and wash the cells extensively (at least 5 times) with PBS to remove unreacted dye and copper catalyst.
- Preparation for Imaging:
 - The labeled cells on the coverslip are now ready for dSTORM imaging. Proceed to Protocol 2.

Protocol 2: dSTORM Imaging

Materials:

- Labeled cells on a coverslip from Protocol 1
- dSTORM imaging buffer (a common formulation is provided below, but optimization may be required)
- Super-resolution microscope equipped for dSTORM (e.g., TIRF microscope with a high-power 640 nm laser and an EMCCD or sCMOS camera)

dSTORM Imaging Buffer (Glox Buffer with MEA):

- Buffer A: 10% (w/v) glucose in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl. Store at 4°C.
- Buffer B: 50 mg/mL glucose oxidase, 1 mg/mL catalase in 50 mM Tris-HCl (pH 8.0), 50 mM NaCl. Store at 4°C.
- MEA solution: 1 M β -mercaptoethylamine in water (prepare fresh).

Final Imaging Buffer (prepare immediately before use):

- To 880 μ L of Buffer A, add 100 μ L of MEA solution and 20 μ L of Buffer B.

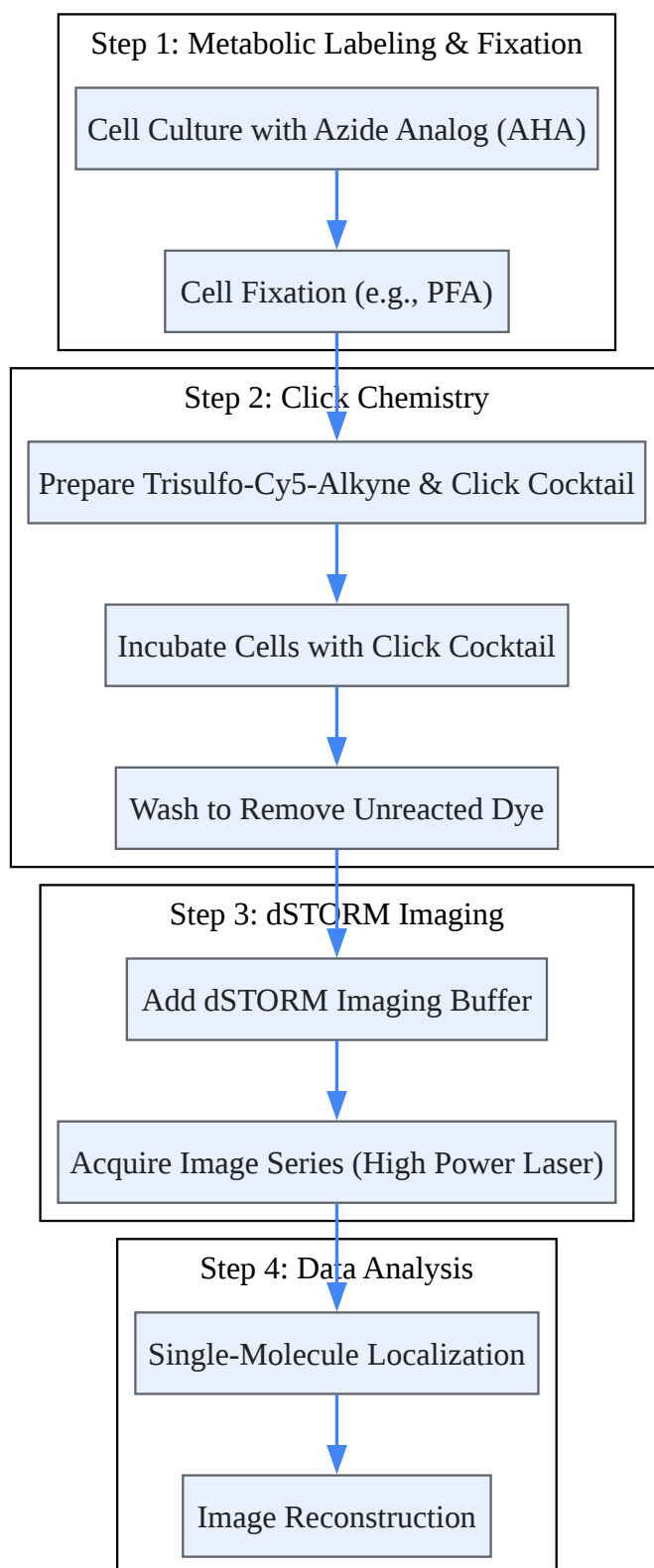
Procedure:

- Mounting the Sample:
 - Mount the coverslip with the labeled cells onto a microscope slide with a small volume of the dSTORM imaging buffer. Seal the edges to prevent evaporation and oxygen entry.
- Microscope Setup:
 - Place the slide on the microscope stage.
 - Use a low-intensity laser to locate the cells and focus on the desired region.
- Image Acquisition:
 - Switch to high-power 640 nm laser illumination to induce photoswitching of the **Trisulfo-Cy5-Alkyne** molecules.
 - The high laser power will drive most of the fluorophores into a dark state. Individual molecules will then stochastically return to the fluorescent state, appearing as well-separated blinking events.
 - Acquire a long series of images (typically 10,000 to 50,000 frames) with a short exposure time (e.g., 10-30 ms) to capture these blinking events.

- Data Analysis:
 - Use appropriate super-resolution analysis software (e.g., ThunderSTORM, rapidSTORM, or commercial software) to process the acquired image series.
 - The software will identify and localize the center of each blinking event with sub-diffraction precision.
 - A final super-resolved image is reconstructed by plotting the positions of all localized molecules.

Mandatory Visualizations

Experimental Workflow Diagram

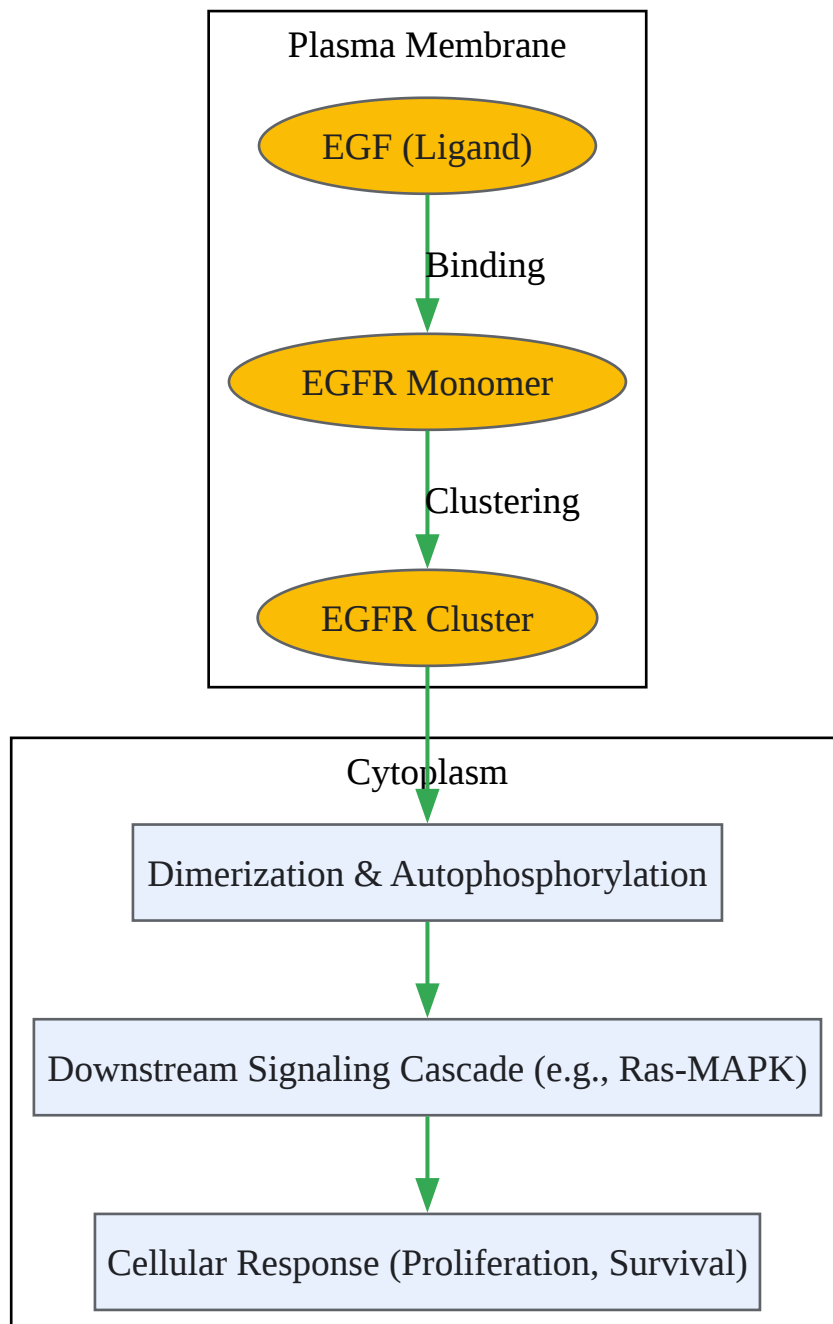


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Caption: Experimental workflow for super-resolution imaging using **Trisulfo-Cy5-Alkyne**.

Signaling Pathway Example: EGFR Clustering

Trisulfo-Cy5-Alkyne can be used to study the spatial organization of signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR). Super-resolution microscopy has been instrumental in revealing that EGFR forms clusters on the cell membrane, and the dynamics of these clusters change upon ligand binding, which is crucial for downstream signaling.



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Caption: Simplified EGFR signaling pathway initiated by ligand-induced receptor clustering.

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- To cite this document: BenchChem. [Application Notes and Protocols for Trisulfo-Cy5-Alkyne in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553976#using-trisulfo-cy5-alkyne-in-super-resolution-microscopy>]

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